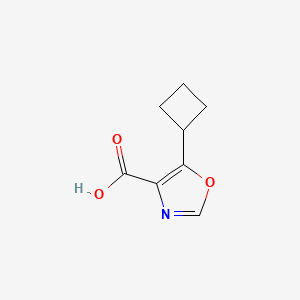

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

描述

Structure

2D Structure

属性

IUPAC Name |

5-cyclobutyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQKJZBCSLPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then subjected to cyclization with a carboxylic acid derivative to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound .

科学研究应用

Structure and Composition

- IUPAC Name : 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- CAS Number : 1083274-51-4

Physical Properties

The compound is typically available in solid form with a purity of around 95%. Its unique chemical structure contributes to its distinct biological activity and potential therapeutic applications.

Chemistry

This compound serves as a vital building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable in synthetic organic chemistry.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : In vitro studies indicate effectiveness against various bacterial strains and fungi. For instance, it has shown a minimum inhibitory concentration (MIC) of 1.6 µg/ml against Candida albicans and 0.8 µg/ml against Aspergillus niger.

| Target Organism | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Escherichia coli | 3.2 |

| Aspergillus niger | 0.8 |

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including cancer and infectious diseases. The mechanisms of action involve interactions with molecular targets that modulate biological pathways.

Case Study 1: Antimicrobial Evaluation

In a study by Singh et al., various oxazole derivatives were synthesized and evaluated for antibacterial activity against multiple strains, including Staphylococcus aureus and E. coli. Modifications to the oxazole structure enhanced antibacterial potency, highlighting the compound's potential in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Another study focused on synthesizing substituted oxazoles, revealing that specific derivatives exhibited significant cytotoxic effects on cancer cells. This underscores the potential of this compound as a lead compound in anticancer drug development.

作用机制

The mechanism of action of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Several oxazole-carboxylic acid derivatives share structural similarities but differ in substituent placement or ring substitution. Key examples include:

4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid (CAS: 2092452-74-7)

- Molecular Formula: C₈H₉NO₃ (identical to the target compound).

- Key Difference : The cyclobutyl group is at the 4-position, and the carboxylic acid is at the 5-position, making it a positional isomer .

- Implications : Isomerism affects intermolecular interactions and crystallization behavior, though experimental data (e.g., melting point) are currently unavailable.

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid (CAS: 89205-07-2)

Substituent-Driven Comparisons

Methyl-Substituted Oxazoles

5-Methyl-1,3-oxazole-4-carboxylic Acid (CAS: 103879-58-9):

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid (CAS: 91137-55-2):

tert-Butyl-Substituted Oxazoles

Pharmacologically Relevant Derivatives

Evidence from peptidomimetic studies (e.g., 4,5-dihydro-1,3-oxazole-4-carboxylic acids) highlights the role of oxazole-carboxylic acids in natural products with antiviral, cytostatic, and immunomodulatory activities .

Research Implications and Gaps

- Synthetic Accessibility : Cyclobutyl-substituted oxazoles may require specialized cyclization or coupling techniques, as seen in dihydro-oxazole syntheses .

- Data Limitations : Melting points and solubility data for cyclobutyl derivatives are lacking, necessitating further experimental characterization.

- Biological Potential: The cyclobutyl group’s strained geometry could mimic cyclic peptides or enhance target binding, warranting pharmacological profiling.

生物活性

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The oxazole ring may modulate the activity of enzymes and receptors involved in various pathways, including:

- Antimicrobial Activity : Potential inhibition of bacterial growth by disrupting cell wall synthesis or metabolic pathways.

- Anticancer Activity : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | 1.6 | Candida albicans |

| This compound | 3.2 | Escherichia coli |

| This compound | 0.8 | Aspergillus niger |

These findings suggest that the compound could be developed into a therapeutic agent for treating fungal infections and bacterial diseases .

Anticancer Activity

In the context of cancer research, preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. The compound's mechanism may involve:

- Induction of cell cycle arrest

- Promotion of apoptosis through mitochondrial pathways

For example, studies have indicated that compounds with similar structures can significantly reduce cell viability in human neuroblastoma SH-SY5Y cells .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Singh et al., various oxazole derivatives were synthesized and evaluated for their antibacterial activity against multiple strains including Staphylococcus aureus and E. coli. The results indicated that modifications to the oxazole structure could enhance antibacterial potency .

Case Study 2: Anticancer Potential

Another study focused on the synthesis and biological evaluation of substituted oxazoles found that specific derivatives exhibited significant cytotoxic effects on cancer cells. This highlights the potential for this compound as a lead compound in anticancer drug development .

Future Directions and Research Needs

Despite promising initial findings regarding the biological activity of this compound, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

- In Vivo Studies : To assess pharmacokinetics and toxicity profiles.

- Structure–Activity Relationship (SAR) Studies : To optimize the compound's efficacy against specific targets.

常见问题

Q. How to reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer : Verify purity via elemental analysis and HPLC. Cross-reference with independent synthetic routes (e.g., alternative ester precursors). Collaborate with third-party labs for blinded validation. Document solvent crystallization effects (e.g., mp variation with ethanol vs. acetone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。